Human β3-AR Selectivity: Ritobegron vs. Mirabegron, Vibegron, and Solabegron in a Direct Comparative Cellular Assay
In a direct head-to-head comparison under identical experimental conditions in CHO-K1 cells expressing human β-AR subtypes, ritobegron demonstrated β3-AR selectivity of >124-fold versus β1-AR and 28.1-fold versus β2-AR. This selectivity profile is intermediate among the four tested agonists, being lower than vibegron (>7937-fold for both) and mirabegron (517-fold vs. β1, 496-fold vs. β2), but higher than solabegron (21.3-fold vs. β1, >362-fold vs. β2) [1]. The β3-AR EC50 of ritobegron was 80.8 ± 12.6 nM with an intrinsic activity of 0.99 ± 0.02, indicating near-full agonism at the β3-AR. Critically, unlike mirabegron and solabegron, the intrinsic activity of ritobegron decreased at lower receptor densities, a property that differentiates its pharmacological behavior from that of vibegron, which maintained full agonist activity irrespective of β3-AR density [2].
| Evidence Dimension | Human β3-AR selectivity ratio vs. β1-AR and β2-AR, and β3-AR EC50 |
|---|---|
| Target Compound Data | β3-AR selectivity: >124-fold vs. β1-AR, 28.1-fold vs. β2-AR; EC50 (β3): 80.8 ± 12.6 nM; IA: 0.99 ± 0.02 |
| Comparator Or Baseline | Vibegron: >7937-fold vs. β1-AR and β2-AR, EC50 1.26 ± 0.40 nM; Mirabegron: 517-fold vs. β1-AR, 496-fold vs. β2-AR, EC50 1.15 ± 0.24 nM; Solabegron: 21.3-fold vs. β1-AR, >362-fold vs. β2-AR, EC50 27.6 ± 9.08 nM |
| Quantified Difference | Ritobegron β3-AR selectivity is ~64-fold lower than vibegron, ~4-fold lower than mirabegron, and ~5.8-fold higher than solabegron vs. β1-AR; β3-AR EC50 is ~64-fold higher (less potent) than vibegron and ~70-fold higher than mirabegron |
| Conditions | CHO-K1 cells transfected with 0.1 μg/well plasmid DNA for human β1-, β2-, and β3-ARs; cAMP accumulation assay; data from 4 independent experiments |
Why This Matters
These directly comparable selectivity and potency data allow researchers to select the β3-AR agonist with the appropriate receptor-subtype selectivity window for their specific experimental model, with ritobegron offering a distinct intermediate-selectivity profile that may be advantageous for studies where extreme β3-AR selectivity is not desired.
- [1] Yamamoto S, et al. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS One. 2023;18(9):e0290685. Table 1. PMID: 37656760. View Source
- [2] Yamamoto S, et al. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS One. 2023;18(9):e0290685. PMID: 37656760. View Source
